5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE
Overview
Description
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and industrial chemistry. This compound features a unique structure that combines a piperazine ring with a sulfonyl group, a hydroxy group, and a dihydropyrimidinone core, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting benzylamine with ethylene diamine under controlled conditions.
Sulfonylation: The piperazine ring is then sulfonylated using a sulfonyl chloride reagent, such as p-toluenesulfonyl chloride, in the presence of a base like triethylamine.
Formation of the Dihydropyrimidinone Core: The dihydropyrimidinone core is synthesized by reacting an appropriate aldehyde with urea or thiourea in the presence of a catalyst, such as acetic acid.
Coupling Reaction: The final step involves coupling the sulfonylated piperazine with the dihydropyrimidinone core under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like N,N-diisopropylethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.
Chemical Reactions Analysis
Types of Reactions
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group in the dihydropyrimidinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, DMP, or other mild oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or other reducing agents.
Substitution: Nucleophiles like amines, thiols, or alcohols in the presence of a base.
Major Products
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a hydroxyl derivative.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting central nervous system disorders due to its piperazine moiety.
Pharmacology: It can be studied for its potential as a receptor antagonist or agonist, particularly in the context of neurotransmitter receptors.
Industrial Chemistry: The compound’s unique structure makes it a potential candidate for the development of new materials or catalysts.
Biological Research: It can be used as a probe to study various biological pathways and interactions.
Mechanism of Action
The mechanism of action of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The piperazine ring can mimic the structure of natural neurotransmitters, allowing the compound to bind to receptor sites and modulate their activity. The sulfonyl group can enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-1H-1,3-BENZODIAZOLE-2-THIOL: This compound has a similar piperazine-sulfonyl structure but with a benzodiazole core instead of a dihydropyrimidinone core.
5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]PYRIDINE-2-THIOL: This compound features a pyridine core and shares the piperazine-sulfonyl moiety.
Uniqueness
The uniqueness of 5-[(4-BENZYLPIPERAZIN-1-YL)SULFONYL]-2-HYDROXY-6-METHYL-3,4-DIHYDROPYRIMIDIN-4-ONE lies in its combination of a piperazine ring, sulfonyl group, and dihydropyrimidinone core, which provides a versatile platform for various chemical modifications and applications
Properties
IUPAC Name |
5-(4-benzylpiperazin-1-yl)sulfonyl-6-methyl-1H-pyrimidine-2,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O4S/c1-12-14(15(21)18-16(22)17-12)25(23,24)20-9-7-19(8-10-20)11-13-5-3-2-4-6-13/h2-6H,7-11H2,1H3,(H2,17,18,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXSQHCDZFWAXCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.